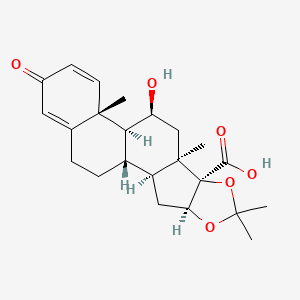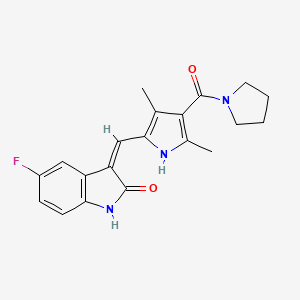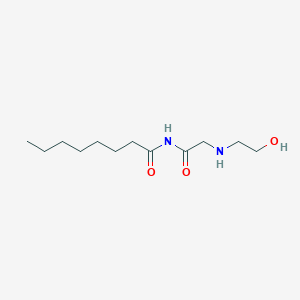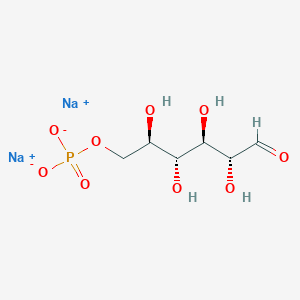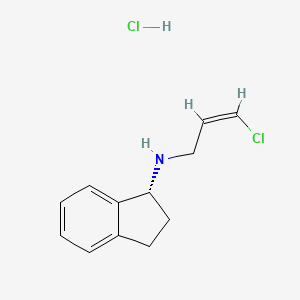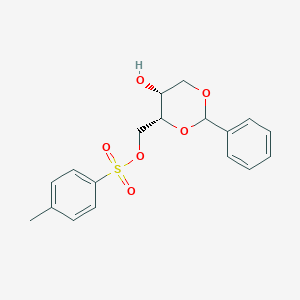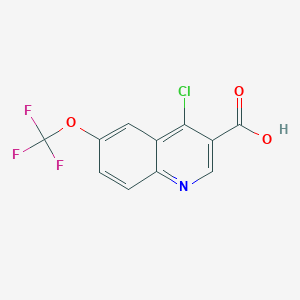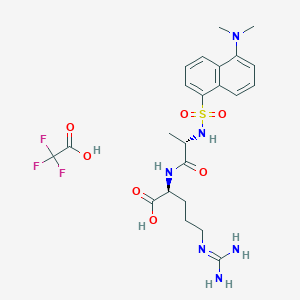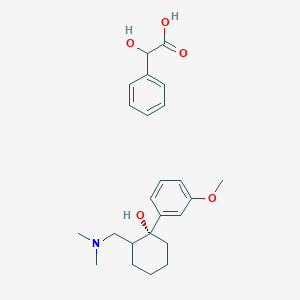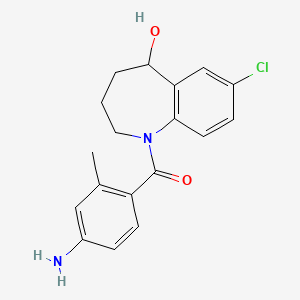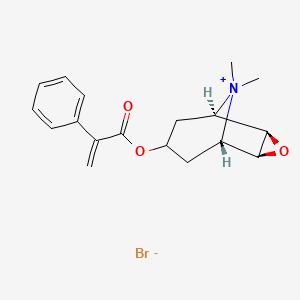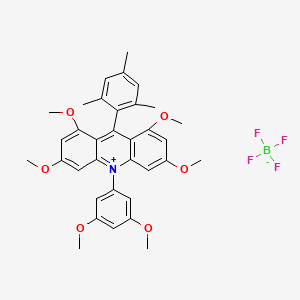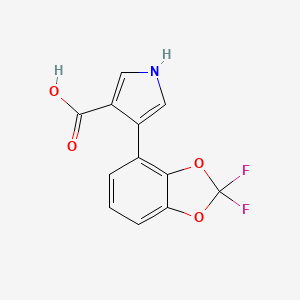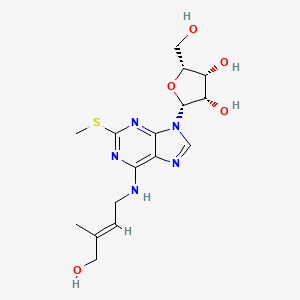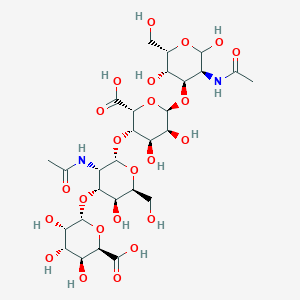
Hyaluronate Tetrasaccharide
Overview
Description
Hyaluronate Tetrasaccharide is an unbranched polysaccharide of repeating disaccharides consisting of d-glucuronic acid and N-acetyl-d-glucosamine . It has strong water-retaining ability and visco-elastic properties, which have been broadly utilized in medical applications . It is an important constituent of the extracellular matrix .
Synthesis Analysis
Hyaluronan, which can be biotechnologically produced in large scale, is an attractive starting polymer for chemical modifications . Different synthesis strategies are used for modulating the biological as well as material properties of this polysaccharide . Current advances and challenges of derivatization reactions target the primary and secondary hydroxyl groups or carboxylic acid groups and the N-acetyl groups after deamidation .Molecular Structure Analysis
The molecular structure of Hyaluronate Tetrasaccharide is characterized by intramolecular hydrogen bonding . Its tertiary structure is sensitively dependent on its environment . The relative rigidity of the glycosidic bond and the intramolecular hydrogen bonds would tend to restrict rotational freedom and thus conformational variability .Chemical Reactions Analysis
The multifunctionality of Hyaluronate Tetrasaccharide combined with its limited solubility in organic solvents and its sensitivity to enzymatic and thermal degradation make the discovery of selective chemical reactions a challenge for the synthetic chemist . In principle, Hyaluronate Tetrasaccharide can be modified by two different methods, crosslinking, and conjugation .Physical And Chemical Properties Analysis
Hyaluronate Tetrasaccharide is highly soluble in aqueous media, especially at low pH, and it has a high rate of turnover in human tissue . At higher concentrations, Hyaluronate Tetrasaccharide forms physically crosslinked gels .Scientific Research Applications
-
Biomedical Applications
- Field : Biomedical Research
- Application Summary : Hyaluronan derivatives play a significant role in biomedical research and applications . They are used for modulating the biological as well as material properties of this polysaccharide .
- Methods of Application : Chemical modifications are used to modulate the properties of hyaluronan . These modifications target the primary and secondary hydroxyl groups or carboxylic acid groups and the N-acetyl groups after deamidation .
- Results : The chemical modifications of hyaluronan have shown promise for future innovative therapies .
-
Medical Applications
- Field : Medicine
- Application Summary : Hyaluronan is widely applied in medicine, such as viscosupplementation, ophthalmology, otolaryngology, wound healing, cosmetics, and drug delivery .
- Methods of Application : Chemical modifications have been performed to enhance the stability of HA and its applications in medical practice .
- Results : The use of hyaluronan in various medical applications has shown promising results due to its exceptional biodegradability, biocompatibility, ease of chemical functionalization, and distinctive physical, biological, and chemical properties .
Sure, here are some more applications of Hyaluronan, which is a non-sulfated glycosaminoglycan that is present in a variety of body tissues and organs :
-
Regenerative Medicine
- Field : Regenerative Medicine
- Application Summary : Hyaluronan has been used in regenerative medicine due to its exceptional biodegradability, biocompatibility, ease of chemical functionalization, and distinctive physical, biological, and chemical properties .
- Methods of Application : Researchers have been using hyaluronan in various biomedical applications, including drug delivery and regenerative medicine .
- Results : The use of hyaluronan in regenerative medicine has shown promising results .
-
Dermal Fillers
- Field : Dermatology
- Application Summary : Hyaluronic acid is used as dermal fillers in the cosmetic industry .
- Methods of Application : Hyaluronic acid is injected into the skin to fill wrinkles and give a smoother appearance .
- Results : The use of hyaluronic acid as dermal fillers has been effective in reducing wrinkles and improving skin appearance .
-
Osteoarthritis Treatment
- Field : Orthopedics
- Application Summary : Hyaluronic acid is used in the treatment of osteoarthritis .
- Methods of Application : Hyaluronic acid is injected into the joint to improve joint function .
- Results : The use of hyaluronic acid in osteoarthritis treatment has shown promising results in improving joint function .
-
Drug Delivery
-
Ovulation and Embryogenesis
- Field : Reproductive Biology
- Application Summary : Hyaluronan chains of a medium size are linked to ovulation and embryogenesis .
- Methods of Application : Hyaluronan is involved in various physiological processes such as wound healing, embryological development, repair, and regeneration .
- Results : Hyaluronan is also involved in proliferation, cell migration, differentiation, and adhesion in rapid tissue growth and numerous signal transduction pathways .
-
Wound Healing
- Field : Dermatology
- Application Summary : Hyaluronan plays a critical role in wound healing .
- Methods of Application : Hyaluronan is involved in various biochemical processes such as cell adhesion, growth and proliferation, cell surface binding, and wound healing .
- Results : The use of hyaluronan in wound healing has shown promising results .
-
Tumor Metastasis
-
Pain Relief
- Field : Pain Management
- Application Summary : Hyaluronan achieves pain relief through chemical activities within the body .
- Methods of Application : Hyaluronan is used in injections into joint spaces for the treatment of osteoarthritis .
- Results : The use of hyaluronan in pain relief has shown promising results .
Safety And Hazards
Future Directions
Hyaluronate Tetrasaccharide and its derivatives play a significant role in biomedical research and applications, indicating the great promise for future innovative therapies . It is expected that the structural chemistry of Hyaluronate Tetrasaccharide will be further developed, contributing substantially to its applications .
properties
IUPAC Name |
(2R,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6S)-3-acetamido-2-[(2R,3S,4R,5S,6R)-6-[(3S,4R,5S,6S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44N2O23/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45)/t7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+,19+,20-,21+,22+,25?,26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUKXJAPPMFGSW-NSFQZMNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@@H](O[C@H]1O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O[C@H]3[C@@H]([C@@H](OC([C@H]3NC(=O)C)O)CO)O)O)O)CO)O)O[C@H]4[C@H]([C@H]([C@@H]([C@@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659842 | |
| Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 44630032 | |
CAS RN |
57282-61-8 | |
| Record name | alpha-L-Gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-alpha-L-gulopyranosyl-(1->4)-alpha-L-gulopyranuronosyl-(1->3)-2-acetamido-2-deoxy-L-gulopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



